molecular formula C18H17BrN4OS B5209506 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

Cat. No.: B5209506
M. Wt: 417.3 g/mol
InChI Key: ABAKMYHXKXMJIP-UHFFFAOYSA-N
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Description

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine, thiazole, and phenol moieties

Properties

IUPAC Name

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS.BrH/c1-11-7-8-22-16(9-11)19-12(2)17(22)15-10-24-18(21-15)20-13-3-5-14(23)6-4-13;/h3-10,23H,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAKMYHXKXMJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction involving 2,7-dimethylimidazo[1,2-a]pyridine and appropriate aldehydes or ketones.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving thiourea and α-haloketones.

    Coupling Reactions: The imidazo[1,2-a]pyridine and thiazole moieties are then coupled using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Phenol Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity, while the thiazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylimidazo[1,2-a]pyridin-3-amine
  • 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid

Uniqueness

The uniqueness of 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide lies in its combination of imidazo[1,2-a]pyridine, thiazole, and phenol moieties, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and interaction with a wide range of biological targets, making it a valuable compound in various fields of research and industry.

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